![molecular formula C25H25N7O4S2 B2451674 7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 674358-76-0](/img/no-structure.png)
7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
The compound “7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione” is a unique chemical with the linear formula C18H20N6O3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C18H20N6O3S2 . It is a complex molecule with multiple functional groups, including a benzothiazole ring, a piperazine ring, and a purine-2,6-dione moiety.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antioxidant and Anti-Inflammatory Activity
Photophysical Properties and Sensing Applications
Materials Science and Organic Electronics
Environmental Chemistry and Toxicology
Coordination Chemistry and Metal Complexes
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-benzothiazol-2-ylsulfanyl derivatives, have been associated with various biological activities .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through the formation of covalent bonds, hydrogen bonds, or other types of intermolecular interactions .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-bromo-1,3-dimethylxanthine with 2-(1,3-benzothiazol-2-ylsulfanyl)ethylamine, followed by the reaction of the resulting intermediate with 4-(furan-2-carbonyl)piperazine.", "Starting Materials": [ "7-bromo-1,3-dimethylxanthine", "2-(1,3-benzothiazol-2-ylsulfanyl)ethylamine", "4-(furan-2-carbonyl)piperazine", "Sodium hydride", "Dimethylformamide", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: 7-bromo-1,3-dimethylxanthine is reacted with sodium hydride in dimethylformamide to form the corresponding xanthine anion.", "Step 2: The xanthine anion is then reacted with 2-(1,3-benzothiazol-2-ylsulfanyl)ethylamine in chloroform to form the intermediate 7-(2-(1,3-benzothiazol-2-ylsulfanyl)ethyl)-1,3-dimethylxanthine.", "Step 3: The intermediate is then reacted with 4-(furan-2-carbonyl)piperazine in methanol to form the final compound, 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione.", "Step 4: The final compound is purified by recrystallization from acetic acid." ] } | |
CAS RN |
674358-76-0 |
Product Name |
7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C25H25N7O4S2 |
Molecular Weight |
551.64 |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H25N7O4S2/c1-28-20-19(22(34)29(2)25(28)35)32(13-15-37-24-26-16-6-3-4-8-18(16)38-24)23(27-20)31-11-9-30(10-12-31)21(33)17-7-5-14-36-17/h3-8,14H,9-13,15H2,1-2H3 |
InChI Key |
TYTQSLDDEKGUFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NC6=CC=CC=C6S5 |
solubility |
not available |
Origin of Product |
United States |
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